Predicted Metabolic Stability of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Predicted Metabolic Stability of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide
Executive Summary
This technical guide provides a comprehensive analysis of the predicted metabolic stability of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide . This molecule represents a structural convergence of a 2-pyridone scaffold (often utilized as a bioisostere for phenyl or amide rings) and a benzylic amide side chain.
Based on structural-activity relationship (SAR) analysis and enzymatic logic, this compound is predicted to exhibit moderate metabolic stability (
-
Phase I Oxidation (CYP450): N-dealkylation at the benzylic carbon.
-
Phase II Conjugation (UGT): N-glucuronidation at the lactam nitrogen (N1).
This guide outlines the in silico prediction framework, the specific metabolic liabilities, and the in vitro validation protocols required to confirm these predictions in a drug discovery setting.
Structural Analysis & Metabolic Liabilities[1]
To accurately predict stability, we must deconstruct the molecule into its metabolically active pharmacophores.
The 2-Pyridone Core (Lactam)
The 2-oxo-1,2-dihydropyridine ring exists in tautomeric equilibrium, but predominantly in the lactam (NH-C=O) form in solution.[1][2]
-
Liability: The free nitrogen at position 1 (N1) is a nucleophile. While resistant to CYP-mediated oxidation due to the electron-deficient nature of the pyridine-like system, it is a prime substrate for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A4 and UGT2B10.
-
Stability: Generally stable against hydrolysis.
The N-Benzyl Carboxamide Side Chain
The substituent at position 4 is an amide linked to a benzyl group.
-
Liability (Major): The benzylic carbon (the
between the amide nitrogen and the phenyl ring) is a "metabolic soft spot." It is highly susceptible to Hydrogen Atom Transfer (HAT) initiated by CYP450 isoforms (predominantly CYP3A4 and CYP2D6). -
Mechanism: Hydroxylation at this position forms an unstable carbinolamide , which spontaneously collapses (N-dealkylation) to release benzaldehyde and the primary amide metabolite.
Predicted Metabolic Map (Graphviz)
The following diagram illustrates the predicted biotransformation pathways.
Figure 1: Predicted metabolic tree showing the competition between oxidative dealkylation (M1/M2) and direct glucuronidation (M3).
In Silico Prediction Framework[4]
Before wet-lab synthesis, metabolic stability should be assessed using computational models to prioritize lead optimization.
Computational Tools & Descriptors
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Software: StarDrop (P450 module), ADMET Predictor, or SwissADME.
-
Key Descriptors to Calculate:
-
Bond Dissociation Energy (BDE): Calculate the BDE for the benzylic C-H bonds. Lower BDE (< 85 kcal/mol) correlates with higher CYP susceptibility.
-
Lipophilicity (LogP/LogD): If LogD > 3.0, the compound will likely have higher affinity for CYP active sites, increasing intrinsic clearance (
). -
Site of Metabolism (SOM) Probability: Machine learning models (e.g., Fame 3 or RS-WebPredictor) usually rank the benzylic carbon as the #1 site of metabolism.
-
Interpretation Logic[5]
-
If predicted
min (Human Liver Microsomes): The benzylic dealkylation is too rapid.-
Strategy: Block the site by adding a methyl group (alpha-methyl benzyl) or replacing hydrogen with deuterium (Deuterium Switch).
-
-
If predicted
min: The compound is likely stable enough for oral dosing.
In Vitro Validation Protocols
To confirm the in silico predictions, the following experimental workflows are mandatory. These protocols ensure data trustworthiness through rigorous controls.
Microsomal Stability Assay (Phase I Focus)
This assay isolates CYP450 activity to measure the rate of N-dealkylation and ring hydroxylation.
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: Test compound at 1 µM (to ensure first-order kinetics,
). -
Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).
-
Timepoints: 0, 5, 15, 30, 45, 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: LC-MS/MS (monitor disappearance of Parent).
Data Calculation (
Hepatocyte Stability Assay (Phase I & II Focus)
Since the 2-pyridone core is a target for Glucuronidation (which microsomes often under-predict unless supplemented with UDPGA), hepatocytes are required for a holistic view.
Workflow Diagram:
Figure 2: Hepatocyte stability workflow incorporating Phase II glucuronidation detection.
Metabolite Identification (MetID) Guide
When analyzing LC-MS/MS data, look for these specific mass shifts relative to the parent (
| Metabolite Type | Mass Shift ( | Retention Time | Mechanism |
| N-Dealkylation | -90 Da (Loss of Benzyl) | Earlier | CYP-mediated cleavage of amide side chain. |
| Hydroxylation | +16 Da | Slightly Earlier | Oxidation of Phenyl ring or Pyridone ring. |
| Glucuronidation | +176 Da | Much Earlier (Polar) | Conjugation at Pyridone N1 (Phase II). |
| Dehydrogenation | -2 Da | Later | Rare; formation of extended conjugation. |
Technical Insight: If the -90 Da metabolite (primary amide) is the dominant peak, the instability is driven by the benzyl group. If the +176 Da peak is dominant in hepatocytes but absent in microsomes (without UDPGA), the instability is driven by the pyridone core.
References
-
FDA Guidance for Industry. (2020).[3][4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3] U.S. Food and Drug Administration.[3][4][5][6] [Link]
-
Zhang, Y., & Pike, A. (2021).[7] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[7] [Link]
-
Cerny, M. A., & Hanzlik, R. P. (2006).[8] Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction.[8][9][10] Journal of the American Chemical Society, 128(10), 3346–3354. [Link]
-
Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics.[11][12][13] Xenobiotica, 41(8), 652-669. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. regulations.gov [regulations.gov]
- 4. bioivt.com [bioivt.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 9. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. courses.washington.edu [courses.washington.edu]
- 12. helda.helsinki.fi [helda.helsinki.fi]
- 13. hyphadiscovery.com [hyphadiscovery.com]
